molecular formula C14H26N2 B5076205 1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine

1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine

Cat. No.: B5076205
M. Wt: 222.37 g/mol
InChI Key: ZKNGMOFSLSZLST-UHFFFAOYSA-N
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Description

1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system attached to a piperazine ring with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine typically involves the reaction of bicyclo[2.2.1]hept-2-ene with piperazine derivatives. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Biperiden: A muscarinic antagonist used in the treatment of Parkinson’s disease.

    Triperiden: A structural isomer of biperiden with similar pharmacological properties.

Uniqueness

1-bicyclo[221]hept-2-yl-4-isopropylpiperazine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c1-11(2)15-5-7-16(8-6-15)14-10-12-3-4-13(14)9-12/h11-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNGMOFSLSZLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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